molecular formula C11H13BrN2O B13210244 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

Cat. No.: B13210244
M. Wt: 269.14 g/mol
InChI Key: ITGZBECJVHLOHH-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature may confer distinct biological activities and pharmacological properties compared to other benzazepine derivatives.

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H13_{13}BrN2_2O
  • CAS Number : 71565-90-7
  • Molecular Weight : 226.12 g/mol

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural similarity to other benzazepine derivatives known for anticancer effects warrants further investigation into its potential as an anticancer agent.
  • Neuropharmacological Effects : The compound may influence dopaminergic pathways, similar to other compounds in the benzazepine class. This suggests potential applications in treating neurological disorders such as Parkinson's disease or schizophrenia.
  • Anti-inflammatory Properties : Some studies have indicated that benzazepines can modulate inflammatory responses, which could be relevant for conditions like inflammatory bowel disease (IBD).

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Dopamine Receptor Modulation : The compound may act as a modulator of dopamine receptors, which are critical in various physiological processes including mood regulation and motor control.
  • Inhibition of Protein Synthesis : Similar to other alkaloids from the Cephalotaxus genus, it may inhibit protein synthesis at the ribosomal level, contributing to its antitumor activity .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeObserved EffectsReferences
AntitumorPotential inhibition of cancer cell proliferation
NeuropharmacologicalModulation of dopaminergic pathways
Anti-inflammatoryReduction in inflammatory markers

Notable Research

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzazepines and their effects on cancer cell lines. The findings indicated that modifications to the benzazepine structure could enhance antitumor efficacy while reducing toxicity .

Another investigation focused on the neuropharmacological properties of related compounds and their potential therapeutic effects in models of neurodegenerative diseases. The results suggested that these compounds could improve motor function and reduce neuroinflammation in animal models .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxamide

InChI

InChI=1S/C11H13BrN2O/c12-8-4-5-9-7(6-8)2-1-3-10(14-9)11(13)15/h4-6,10,14H,1-3H2,(H2,13,15)

InChI Key

ITGZBECJVHLOHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC2=C(C1)C=C(C=C2)Br)C(=O)N

Origin of Product

United States

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